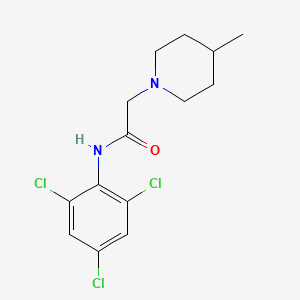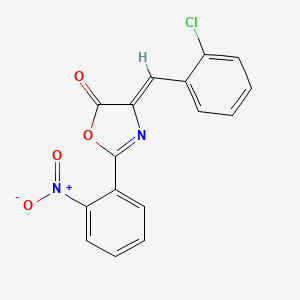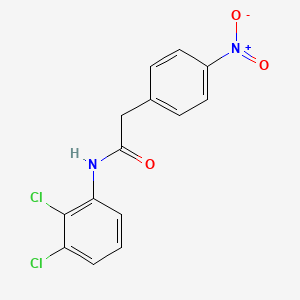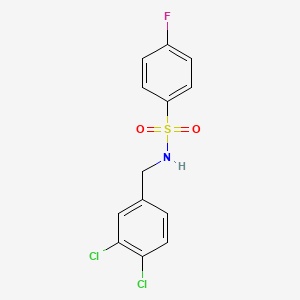
2-(4-methyl-1-piperidinyl)-N-(2,4,6-trichlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methyl-1-piperidinyl)-N-(2,4,6-trichlorophenyl)acetamide, commonly known as TAP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. TAP has been shown to have a wide range of biological effects, including analgesic and anti-inflammatory properties.
Mécanisme D'action
The exact mechanism of action of TAP is not fully understood, but it is believed to act on the opioid and serotonin receptors in the brain. TAP has been shown to have a high affinity for the mu-opioid receptor, which is responsible for the analgesic effects of opioids. TAP has also been shown to increase the levels of serotonin in the brain, which is thought to contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
TAP has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, and to have antidepressant and anxiolytic effects. TAP has also been shown to have a low potential for abuse and addiction, making it a potentially safer alternative to traditional opioids.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TAP is its potential as a therapeutic agent for pain and inflammation-related disorders. TAP has also been shown to have a low potential for abuse and addiction, making it a potentially safer alternative to traditional opioids. However, one of the limitations of TAP is its relatively low potency compared to other opioids. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of TAP.
Orientations Futures
There are several potential future directions for research on TAP. One area of interest is the development of more potent analogs of TAP that could be used as therapeutic agents. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of TAP. Finally, more studies are needed to investigate the potential of TAP as an antidepressant and anxiolytic agent.
Conclusion
In conclusion, TAP is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. TAP has been shown to have a wide range of biological effects, including analgesic and anti-inflammatory properties. While further research is needed to fully understand the mechanism of action and potential side effects of TAP, it is clear that this compound has significant potential as a therapeutic agent for pain and inflammation-related disorders.
Méthodes De Synthèse
The synthesis of TAP involves the reaction of 2,4,6-trichloroaniline with 4-methylpiperidine and acetic anhydride. The resulting product is purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
TAP has been extensively studied for its potential as a therapeutic agent. It has been shown to have analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. TAP has also been investigated for its potential as an antidepressant and anxiolytic agent.
Propriétés
IUPAC Name |
2-(4-methylpiperidin-1-yl)-N-(2,4,6-trichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl3N2O/c1-9-2-4-19(5-3-9)8-13(20)18-14-11(16)6-10(15)7-12(14)17/h6-7,9H,2-5,8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKRBFDUWFBODB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dimethyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5797371.png)
![5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5797377.png)
![N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5797384.png)
![3-{1-[(aminocarbonothioyl)amino]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5797387.png)
![1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5797390.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-ethylbenzamide](/img/structure/B5797395.png)

![methyl 4-methyl-2-[(5-methyl-2-furoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5797417.png)


![N'-{4-[(2-methylbenzyl)oxy]benzylidene}-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarbohydrazide](/img/structure/B5797445.png)


![6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5797472.png)